molecular formula C8H13NO4 B3090215 2-Allyloxycarbonylamino-2-methyl-propionic acid CAS No. 120821-24-1

2-Allyloxycarbonylamino-2-methyl-propionic acid

Cat. No. B3090215
CAS RN: 120821-24-1
M. Wt: 187.19 g/mol
InChI Key: KJLDKLMWCNZANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxycarbonylamino-2-methyl-propionic acid (2-AMPA) is an organic compound that belongs to the class of compounds known as amides. It is a colorless solid with a melting point of 145°C and a boiling point of 206°C. 2-AMPA is an important building block in organic synthesis and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers and other materials.

Scientific Research Applications

2-Allyloxycarbonylamino-2-methyl-propionic acid has been used in various scientific research applications. It has been used as a probe molecule for studying the structure and dynamics of proteins and other biological macromolecules. It has also been used for studying the structure and dynamics of lipids and other biomolecules. Additionally, 2-Allyloxycarbonylamino-2-methyl-propionic acid has been used in the synthesis of various polymers and other materials.

Mechanism of Action

2-Allyloxycarbonylamino-2-methyl-propionic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the central nervous system. When bound to the receptor, 2-Allyloxycarbonylamino-2-methyl-propionic acid activates the receptor and triggers a cascade of events that lead to an increase in intracellular calcium levels. This increase in calcium levels is responsible for the physiological effects of 2-Allyloxycarbonylamino-2-methyl-propionic acid.
Biochemical and Physiological Effects
2-Allyloxycarbonylamino-2-methyl-propionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is an important signaling molecule in the body. Additionally, 2-Allyloxycarbonylamino-2-methyl-propionic acid has been shown to increase the production of dopamine, which is an important neurotransmitter in the brain. It has also been shown to increase the production of serotonin, which is another important neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

2-Allyloxycarbonylamino-2-methyl-propionic acid has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also relatively easy to synthesize and store. Additionally, it has a relatively low toxicity and is not a controlled substance. However, there are some limitations to using 2-Allyloxycarbonylamino-2-methyl-propionic acid in lab experiments. It has a relatively low solubility in water and thus may not be suitable for certain experiments. Additionally, it can be difficult to accurately measure its concentration in solution.

Future Directions

There are a number of potential future directions for research involving 2-Allyloxycarbonylamino-2-methyl-propionic acid. One potential area of research is the development of novel synthetic methods for the synthesis of 2-Allyloxycarbonylamino-2-methyl-propionic acid. Additionally, further research could be done to better understand the mechanism of action of 2-Allyloxycarbonylamino-2-methyl-propionic acid and its effects on various biochemical and physiological processes. Additionally, research could be done to explore the potential therapeutic applications of 2-Allyloxycarbonylamino-2-methyl-propionic acid, such as its use as an antidepressant or anticonvulsant. Finally, research could be done to explore the potential applications of 2-Allyloxycarbonylamino-2-methyl-propionic acid in materials science, such as its use in the synthesis of polymers and other materials.

properties

IUPAC Name

2-methyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-4-5-13-7(12)9-8(2,3)6(10)11/h4H,1,5H2,2-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLDKLMWCNZANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyloxycarbonylamino-2-methyl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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